![molecular formula C20H16F2NO4- B12363305 1,2-Pyrrolidinedicarboxylic acid, 4,4-difluoro-, 1-(9H-fluoren-9-ylmethyl) ester, (2S)-](/img/structure/B12363305.png)
1,2-Pyrrolidinedicarboxylic acid, 4,4-difluoro-, 1-(9H-fluoren-9-ylmethyl) ester, (2S)-
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Overview
Description
1,2-Pyrrolidinedicarboxylic acid, 4,4-difluoro-, 1-(9H-fluoren-9-ylmethyl) ester, (2S)- is a synthetic organic compound with the molecular formula C20H17F2NO4 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a difluoro substitution at the 4-position and a fluorenylmethyl ester group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Pyrrolidinedicarboxylic acid, 4,4-difluoro-, 1-(9H-fluoren-9-ylmethyl) ester, (2S)- typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine, fluorenylmethanol, and fluorinating agents.
Fluorination: The 4-position of the pyrrolidine ring is selectively fluorinated using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions to introduce the difluoro groups.
Esterification: The fluorenylmethyl group is introduced through an esterification reaction with fluorenylmethanol and a suitable activating agent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1,2-Pyrrolidinedicarboxylic acid, 4,4-difluoro-, 1-(9H-fluoren-9-ylmethyl) ester, (2S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can be employed to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Research indicates that compounds similar to 1,2-pyrrolidinedicarboxylic acid derivatives exhibit antimicrobial properties. For instance, certain derivatives have been developed as dual-action antibiotics effective against multi-drug resistant bacteria. These compounds target bacterial cell walls and inhibit essential enzymes involved in bacterial replication .
CB2 Receptor Modulation
Compounds that modulate the cannabinoid receptor type 2 (CB2) have therapeutic implications in pain management and inflammation. The structure of 1,2-pyrrolidinedicarboxylic acid derivatives suggests potential as agonists for the CB2 receptor, which could be explored further for developing new analgesics .
Material Science
Polymer Synthesis
The compound can serve as a building block in synthesizing polymers with specific properties. For example, its incorporation into polymer matrices can enhance thermal stability and mechanical strength. Research into fluorinated compounds shows that they often exhibit unique properties such as increased hydrophobicity and chemical resistance, making them suitable for high-performance applications .
Fluorinated Materials
The presence of difluoromethyl groups in the compound can lead to materials with enhanced electrical properties. This characteristic is particularly valuable in the development of electronic components and coatings that require superior insulation and durability .
Synthetic Intermediate
Versatile Building Block
1,2-Pyrrolidinedicarboxylic acid derivatives are used as intermediates in organic synthesis. They can participate in various reactions such as nucleophilic substitutions and cycloadditions. Their versatility allows chemists to construct complex molecules efficiently, which is crucial in pharmaceutical development and agrochemical formulations .
Case Study 1: Antimicrobial Development
A study published on dual-action antibiotics demonstrated that derivatives of pyrrolidine compounds showed promising results against resistant strains of bacteria such as Staphylococcus aureus. The efficacy of these compounds was attributed to their ability to disrupt bacterial cell wall synthesis while simultaneously inhibiting critical metabolic pathways .
Case Study 2: Polymer Applications
In a recent investigation into polymer composites, researchers incorporated difluorinated pyrrolidine derivatives into epoxy resins. The resulting materials exhibited improved thermal stability and mechanical properties compared to traditional epoxy systems. This research highlights the potential for these compounds in developing advanced materials for aerospace and automotive applications .
Mechanism of Action
The mechanism of action of 1,2-Pyrrolidinedicarboxylic acid, 4,4-difluoro-, 1-(9H-fluoren-9-ylmethyl) ester, (2S)- involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The difluoro groups and the fluorenylmethyl ester moiety contribute to its binding affinity and specificity. The compound may modulate the activity of its targets through various pathways, including inhibition, activation, or allosteric modulation.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Pyrrolidinedicarboxylic acid, 4-(1,1-dimethylethoxy)-, 1-(9H-fluoren-9-ylmethyl) ester, (2R,4R)-
- 1,2-Pyrrolidinedicarboxylic acid, 4-hydroxy-, 1-(9H-fluoren-9-ylmethyl) 2-(2-propen-1-yl) ester, (2S,4R)-
- 1,2-Pyrrolidinedicarboxylic acid, 4-(4,4-difluoro-1-piperidinyl)-, 1-(9H-fluoren-9-ylmethyl) ester, (2S,4S)-
Uniqueness
The uniqueness of 1,2-Pyrrolidinedicarboxylic acid, 4,4-difluoro-, 1-(9H-fluoren-9-ylmethyl) ester, (2S)- lies in its specific difluoro substitution and the presence of the fluorenylmethyl ester group. These structural features confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
1,2-Pyrrolidinedicarboxylic acid, 4,4-difluoro-, 1-(9H-fluoren-9-ylmethyl) ester, (2S)- is a compound of significant interest in medicinal and biochemical research due to its unique structural properties and biological activities. This compound is a derivative of pyrrolidine and features difluorination, which enhances its potential applications in drug development and molecular biology.
- Chemical Formula : C₁₁H₁₃F₂N₃O₄
- Molecular Weight : 293.24 g/mol
- CAS Number : Not specifically listed in the search results; however, related compounds have CAS numbers such as 203866-15-3 for N-Boc-4,4-difluoro-L-proline.
Structural Characteristics
The presence of fluorine atoms in the structure significantly influences the compound's biological activity by altering its electronic properties and steric effects. The difluorinated moiety can enhance binding affinity to biological targets and modulate pharmacokinetic properties.
1,2-Pyrrolidinedicarboxylic acid derivatives are known to interact with various biological targets, including enzymes and receptors. The difluorination can improve the selectivity and potency of these interactions. For instance:
- Enzyme Inhibition : Compounds like N-Boc-4,4-difluoro-L-proline have been studied for their role as inhibitors of fibroblast activation protein (FAP), a serine protease involved in cancer progression and tissue remodeling .
Study on Conformational Effects
Research has shown that fluorinated proline analogs can influence peptide conformation. A study demonstrated that N-Boc-4,4-difluoro-L-proline promotes a higher percentage of cis conformers in peptides, which is crucial for their biological function . This conformational control can lead to enhanced activity in peptide-based therapeutics.
Anticancer Activity
In a study focusing on the synthesis of selective substrates for FAP, researchers found that the incorporation of difluorinated prolines into peptide sequences resulted in improved selectivity and binding affinity towards cancerous tissues . This suggests potential applications in targeted cancer therapies.
Comparative Biological Activity Table
Properties
Molecular Formula |
C20H16F2NO4- |
---|---|
Molecular Weight |
372.3 g/mol |
IUPAC Name |
(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4,4-difluoropyrrolidine-2-carboxylate |
InChI |
InChI=1S/C20H17F2NO4/c21-20(22)9-17(18(24)25)23(11-20)19(26)27-10-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,24,25)/p-1/t17-/m0/s1 |
InChI Key |
QLKUZDLPWHCYAO-KRWDZBQOSA-M |
Isomeric SMILES |
C1[C@H](N(CC1(F)F)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)[O-] |
Canonical SMILES |
C1C(N(CC1(F)F)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)[O-] |
Origin of Product |
United States |
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